molecular formula C23H21N9O4 B11536311 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N'-(4-phenylcyclohexylidene)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N'-(4-phenylcyclohexylidene)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11536311
M. Wt: 487.5 g/mol
InChI Key: QUKYZAJGUJCBRX-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, nitro, and triazole, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the oxadiazole and nitrophenyl groups. The final step involves the formation of the carbohydrazide linkage.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic reagents such as amines or thiols can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the nitro group will produce an amino derivative.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)-1H-1,2,3-triazole-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness: The unique combination of functional groups in 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)-1H-1,2,3-triazole-4-carbohydrazide makes it distinct from other similar compounds. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.

Properties

Molecular Formula

C23H21N9O4

Molecular Weight

487.5 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N-[(4-phenylcyclohexylidene)amino]triazole-4-carboxamide

InChI

InChI=1S/C23H21N9O4/c24-21-22(29-36-28-21)31-20(16-8-12-18(13-9-16)32(34)35)19(26-30-31)23(33)27-25-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-5,8-9,12-13,15H,6-7,10-11H2,(H2,24,28)(H,27,33)

InChI Key

QUKYZAJGUJCBRX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=C(C=C4)[N+](=O)[O-])CCC1C5=CC=CC=C5

Origin of Product

United States

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